![molecular formula C8H10N2O3S B182924 Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate CAS No. 350996-94-0](/img/structure/B182924.png)
Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
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Description
Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of an amino group, a carbamoyl group, and a methylthiophene moiety, which contribute to its chemical reactivity and properties.
Synthesis Analysis
The synthesis of related methyl 2-aminothiophene-3-carboxylate derivatives has been achieved through different methods. For instance, a practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate was developed using Chan-Lam cross-coupling, tolerating a broad range of functional groups . Another study explored the reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds, leading to the formation of thieno[3,4-d]pyrimidines . Additionally, the synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was reported, starting from acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, which also exhibited novel fluorescence properties .
Molecular Structure Analysis
The molecular structure of methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate and its derivatives can be characterized using various spectroscopic techniques. For example, the structure of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was characterized by elementary analysis and MHz spectrometry . In another study, the electronic structure and spectral features of a related compound, 4-methylthiadiazole-5-carboxylic acid, were investigated using density functional theory and vibrational analysis with FT-IR and FT-Raman spectra .
Chemical Reactions Analysis
The reactivity of methyl 2-aminothiophene-3-carboxylate derivatives has been explored in various chemical reactions. The compound 3-amino-2-carbamoylthiophene was obtained by reacting methyl 3-aminothiophene-2-carboxylate with ammonia and subsequently reacted with cycloalkanones to form imines . The carbamoylation of hydroxyaminothiazolidine-2-thiones and their rearrangement to ureidothiazolidin-2-ones under basic conditions have also been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-aminothiophene-3-carboxylate derivatives are influenced by their functional groups and molecular structure. The fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, indicating potential applications in materials science . The study of 4-methylthiadiazole-5-carboxylic acid provided insights into hydrogen bonding, solvent effects, and non-linear optical properties, which are relevant for understanding the behavior of these compounds in different environments .
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Synthesis of Thieno[3,4-d]pyrimidines : This compound serves as a precursor in the synthesis of thieno[3,4-d]pyrimidines, which are obtained through reactions with 1,3-dicarbonyl compounds. These derivatives are essential for developing new chemical entities with potential pharmacological activities (Ryndina et al., 2002).
Heterocyclic Disperse Dyes : Research has demonstrated the synthesis of novel heterocyclic disperse dyes starting from ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate. These dyes offer good fastness properties on polyester fabric, indicating their utility in textile applications (Iyun et al., 2015).
Complexation with Metals : The complexation of disperse dyes derived from this compound with metals such as Cu, Co, and Zn has been studied. These complexes exhibit good fastness and dyeing properties on polyester and nylon fabrics, showing potential for advanced textile manufacturing (Abolude et al., 2021).
Chemical Synthesis and Structural Analysis
Formation of Imines : The compound has been used in reactions with cycloalkanones to form imines, indicating its versatility in synthetic organic chemistry (Klemm et al., 1995).
Crystal Structure Analysis : Studies on the crystal structure and computational analysis of Methyl-3-aminothiophene-2-carboxylate (a closely related compound) have provided insights into its potential for interaction in various chemical environments, highlighting its utility in designing new chemical entities (Tao et al., 2020).
Pharmaceutical and Dye Synthesis
- Antimicrobial Activity : Novel thiophene derivatives synthesized from this compound have shown promising antimicrobial activities, indicating its role in developing new antimicrobial agents (Prasad et al., 2017).
properties
IUPAC Name |
methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-3-4(8(12)13-2)7(10)14-5(3)6(9)11/h10H2,1-2H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKVKXQMRTVIML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345237 |
Source
|
Record name | Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |
CAS RN |
350996-94-0 |
Source
|
Record name | Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 350996-94-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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